3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid is a fluorinated aromatic compound with the molecular formula C10H4F4O2 and a molecular weight of 232.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoropropynyl groups attached to a benzoic acid core, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzoic acid with trifluoropropyne under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoropropynyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoropropynyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
3,3,3-Trifluoro-1-propanol: Another fluorinated compound with different functional groups and applications.
Uniqueness
3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid is unique due to the presence of both fluoro and trifluoropropynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4O2/c11-8-5-7(9(15)16)2-1-6(8)3-4-10(12,13)14/h1-2,5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMHNMZKOBMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C#CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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